(+)-5,6-O-Isopropylidene-L-ascorbic acid

Overview

Description

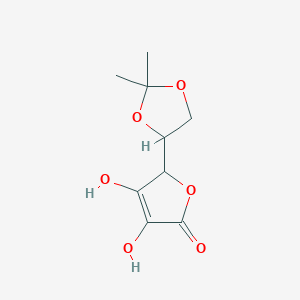

(+)-5,6-O-Isopropylidene-L-ascorbic acid is a chemically modified derivative of L-ascorbic acid (vitamin C), where the 5,6-hydroxyl groups are protected by an isopropylidene ketal. This modification enhances stability and alters reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound has a molecular formula of C₉H₁₂O₆, a molecular weight of 216.19 g/mol, and a CAS number of 15042-01-0 . It is typically synthesized by reacting L-ascorbic acid with acetone and acetyl chloride under controlled conditions, yielding a white crystalline solid with a melting point of 210–217°C .

The isopropylidene group shields the 5,6-hydroxyls from oxidation and nucleophilic attack, enabling selective functionalization at the 2- and 3-positions. This property is exploited in prodrug design, anticancer agent development, and sensor applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-5,6-O-Isopropylidene-L-ascorbic acid typically involves the protection of the hydroxyl groups of L-ascorbic acid. One common method is the reaction of L-ascorbic acid with acetone in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds under mild conditions, usually at room temperature, to form the isopropylidene derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(+)-5,6-O-Isopropylidene-L-ascorbic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dehydroascorbic acid derivatives.

Reduction: It can be reduced back to L-ascorbic acid under specific conditions.

Substitution: The isopropylidene group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Acidic or basic conditions can facilitate the substitution reactions, often using reagents like acetic anhydride or alkyl halides.

Major Products Formed

The major products formed from these reactions include various derivatives of L-ascorbic acid, such as dehydroascorbic acid, and other substituted ascorbic acid derivatives.

Scientific Research Applications

Example of Synthesis Procedure

- Materials : L-ascorbic acid, acetone, anhydrous cupric sulfate.

- Process :

- Combine L-ascorbic acid and acetone in a reactor.

- Add anhydrous cupric sulfate as a catalyst.

- Heat the mixture under controlled conditions.

- Monitor the reaction via thin-layer chromatography (TLC).

- Filter and purify the product through distillation and washing steps.

This method not only enhances yield but also minimizes by-products, making it efficient for industrial applications.

Properties

(+)-5,6-O-Isopropylidene-L-ascorbic acid is characterized by:

- Chemical Stability : More stable than L-ascorbic acid due to its protective isopropylidene group, which prevents oxidation.

- Solubility : Soluble in organic solvents, enhancing its applicability in various formulations.

Pharmaceutical Applications

The compound serves multiple roles in pharmaceutical formulations:

- Antioxidant Agent : Exhibits strong antioxidant properties, protecting cells from oxidative stress. This is crucial in formulations aimed at treating or preventing diseases linked to oxidative damage.

- Stabilizer for Active Ingredients : Its stability allows it to act as a stabilizing agent for other sensitive compounds in drug formulations.

Cosmetic Industry

In cosmetics, this compound is utilized for:

- Skin Care Products : Due to its antioxidant properties, it is included in serums and creams aimed at reducing signs of aging and improving skin health.

- Stabilization of Formulations : Helps maintain the efficacy of other active ingredients, ensuring longer shelf life for cosmetic products.

Food Industry

The compound is also explored for use in food preservation:

- Natural Preservative : Its antioxidant properties can help extend the shelf life of food products by preventing oxidative rancidity.

Research Applications

Recent studies have investigated its potential in various biochemical applications:

- Enzymatic Reactions : Functions as a physiological reductant in enzymatic transformations, particularly in neurotransmitter synthesis .

- Photoactive Materials : Investigated for its role in developing photoactive materials due to its unique chemical structure .

Case Study 1: Antioxidant Efficacy

A study demonstrated that this compound significantly reduced oxidative stress markers in cell cultures compared to controls lacking this compound. The results indicated its potential as a therapeutic agent against oxidative damage-related diseases.

Case Study 2: Stability in Cosmetic Formulations

In a comparative analysis of various antioxidants used in cosmetic formulations, this compound showed superior stability over time, maintaining its efficacy better than traditional vitamin C derivatives. This property makes it particularly attractive for long-lasting cosmetic products.

Mechanism of Action

The mechanism of action of (+)-5,6-O-Isopropylidene-L-ascorbic acid involves its antioxidant properties. The compound can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. It also plays a role in the regeneration of other antioxidants, such as Vitamin E, and participates in various enzymatic reactions in the body.

Comparison with Similar Compounds

The structural and functional diversity of L-ascorbic acid derivatives allows for tailored applications. Below is a detailed comparison of (+)-5,6-O-isopropylidene-L-ascorbic acid with key analogs:

Structural Modifications and Reactivity

Sensor Technology

This compound restores fluorescence in carbon dot-Fe³⁺ systems, enabling selective detection of ascorbic acid in biological samples. The 2,3-OH groups are essential for Fe³⁺ chelation, a property absent in dimethoxy analogs .

Anticancer Prodrugs

The 5,6-isopropylidene group facilitates selective acylation at the 2- and 3-positions. Prodrugs like 2-O-hexanoyl-3-O-(1-acyloxyalkyl) derivatives show improved bioavailability and controlled release in vivo .

Environmental and Toxicological Studies

The compound reacts with Cr(VI) to generate less toxic Cr(III), highlighting its role in mitigating chromium genotoxicity. This reaction is mediated by its free 2,3-OH groups .

Biological Activity

(+)-5,6-O-Isopropylidene-L-ascorbic acid (VCA) is a derivative of L-ascorbic acid (vitamin C) that has garnered attention for its enhanced stability and biological activity. This compound is particularly noted for its potential applications in dermatology and oncology due to its antioxidant properties and ability to scavenge free radicals. The following sections will explore the biological activity of VCA, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of VCA typically involves the reaction of L-ascorbic acid with acetone in the presence of anhydrous cupric sulfate as a catalyst. This method has been reported to yield over 90% purity, making it a viable option for pharmaceutical applications .

Antioxidant Properties

VCA demonstrates significant antioxidant activity, which is crucial for its biological efficacy. Studies have shown that VCA exhibits up to 30 times the antioxidant activity of standard L-ascorbic acid in cellular models. This enhanced activity is attributed to its ability to effectively scavenge reactive oxygen species (ROS) .

Table 1: Comparative Antioxidant Activity

| Compound | Antioxidant Activity (Relative to VC) |

|---|---|

| L-Ascorbic Acid (VC) | 1x |

| This compound (VCA) | 30x |

Cellular Studies

In vitro studies using HaCaT cells (human keratinocyte cell line) have demonstrated that VCA not only supports cell viability but also enhances cellular antioxidant activity (CAA). Specifically, VCA has been shown to promote cell survival at concentrations up to 900 μM without cytotoxic effects .

Case Study: Skin Cell Viability

A study evaluating the effects of VCA on HaCaT cells found that treatment with VCA significantly improved cell viability compared to untreated controls. The results indicated that VCA could serve as a protective agent against oxidative stress in skin cells.

Antimicrobial Activity

Research has indicated that VCA possesses antimicrobial properties. In a study examining various derivatives of ascorbic acid, VCA exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of VCA

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

The biological activity of VCA can be attributed to several mechanisms:

- Free Radical Scavenging : VCA effectively neutralizes free radicals due to its structural properties, thus preventing oxidative damage.

- Cell Signaling Modulation : It may influence cellular signaling pathways related to apoptosis and inflammation, enhancing cellular responses to stress .

- Stabilization of Other Compounds : As a prodrug, VCA can enhance the stability and bioavailability of other therapeutic agents when used in formulations .

Q & A

Basic Research Questions

Q. How is (+)-5,6-O-Isopropylidene-L-ascorbic acid synthesized, and what are the critical reaction parameters?

The compound is synthesized by reacting L-ascorbic acid with acetone in acidic media (e.g., sulfuric acid) to form a protective acetal at the 5,6-hydroxyl groups. Key parameters include:

- Molar ratio : Excess acetone (3–5 equivalents) to ensure complete reaction.

- Temperature : Room temperature or mild heating (25–40°C) to avoid decomposition.

- Reaction time : 12–24 hours, monitored by TLC or HPLC for completion.

- Workup : Neutralization with a weak base (e.g., NaHCO₃) followed by solvent evaporation and recrystallization from ethanol/water .

Q. What spectroscopic methods are used to confirm the structure of this compound?

- FTIR : Peaks at ~1755 cm⁻¹ (C=O lactone), 1664 cm⁻¹ (C=C), and 1141 cm⁻¹ (C-O acetal) confirm functional groups. The absence of free 5,6-OH stretching (~3500 cm⁻¹) validates acetal formation .

- NMR : H NMR shows characteristic singlet peaks for the isopropylidene methyl groups (δ 1.3–1.5 ppm) and resonances for the lactone ring protons (δ 4.5–5.5 ppm). C NMR confirms the acetal carbons at ~100–110 ppm .

Q. What are the optimal storage conditions to ensure stability?

- Temperature : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis and oxidation. Some studies recommend short-term storage at 2–8°C for lab use .

- Moisture control : Use desiccants (e.g., silica gel) to avoid acetal hydrolysis.

- Purity : ≥95% purity minimizes degradation byproducts during long-term storage .

Advanced Research Questions

Q. How can the hydroxyl groups at C-2 and C-3 be selectively modified for derivatization?

- Protection strategies : Use benzyl or tosyl groups to block C-2/C-3 hydroxyls while retaining the 5,6-acetal. For example, dibenzylation under alkaline conditions yields 2,3-O-dibenzyl derivatives .

- Claisen rearrangement : Allyl ethers at C-2/C-3 undergo thermal rearrangement to C-allylated derivatives with high regio- and stereoselectivity (e.g., 2-C-allyl ascorbic acid) .

Q. What strategies address discrepancies in reported purity levels during synthesis?

- Analytical validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards.

- Recrystallization optimization : Adjust solvent polarity (e.g., ethanol/water gradients) to remove byproducts like unreacted L-ascorbic acid or acetone adducts .

Q. How does the compound’s stability vary under different pH conditions?

- Acidic conditions (pH <3) : Rapid hydrolysis of the acetal group, regenerating free L-ascorbic acid.

- Alkaline conditions (pH >8) : Stable acetal but potential lactone ring opening at prolonged exposure.

- Neutral pH : Optimal stability for storage; degradation half-life exceeds 6 months at 4°C .

Q. What role does this derivative play in natural product synthesis?

- Chiral building block : The protected 5,6-hydroxyls enable regioselective modifications for synthesizing α-hydroxy esters or aldehydes used in natural product frameworks (e.g., astechrome derivatives) .

- Biomimetic oxidative degradation : Converts to α-hydroxy carboxylates for further functionalization in complex molecule assembly .

Q. How is it used in biochemical assays, such as HIF-1 activation studies?

- Prolyl hydroxylase inhibition : Competes with endogenous ascorbate to stabilize HIF-1α by inhibiting Fe²⁺-dependent hydroxylation. Typical protocols use 100–500 µM concentrations in cell culture media under hypoxic conditions .

- Control experiments : Co-treatment with ascorbate oxidase validates specificity by degrading extracellular ascorbate derivatives .

Q. Methodological Notes

- Contradiction resolution : Storage recommendations vary (-20°C vs. 2–8°C); prioritize -20°C for long-term stability and validate conditions for specific applications .

- Data validation : Cross-reference FTIR/NMR data with literature spectra to confirm acetal integrity and rule out hydrolysis artifacts .

Properties

IUPAC Name |

(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,7,10-11H,3H2,1-2H3/t4-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXUQBFHDHCZAD-MHTLYPKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)[C@@H]2C(=C(C(=O)O2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.